N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include its role or function if it’s a known biological molecule.
Synthesis Analysis
This would involve detailing the steps, reagents, and conditions necessary to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying how the compound reacts with other compounds. The type of reactions it undergoes can give clues about its functional groups and structure.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Analytical Techniques
- RP-HPLC in Cyclic Dipeptide Separation : Research by Perzborn, Syldatk, and Rudat (2013) discusses the use of reversed-phase high-performance liquid chromatography (RP-HPLC) for detecting and separating diketopiperazines (DKPs) and their linear dipeptide counterparts. This technique is relevant for analyzing cyclic dipeptides similar in structure to N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH (Perzborn, M., Syldatk, C., & Rudat, J., 2013).
Peptide Release Kinetics
- In Vitro Release from dl–PLGA Microspheres : A study by Okumu, Cleland, and Borchardt (1997) examined how the size, charge, and conformation of peptides affect their release from microspheres of poly (d,l-lactic-co-glycolic) acid. This is pertinent for understanding the delivery mechanisms of complex peptides, including the one (Okumu, F., Cleland, J., & Borchardt, R., 1997).
Chromatographic Analysis
- High-Performance Liquid Chromatography : Jin, Nagakura, Murofushi, Miyahara, and Toyo’oka (1998) investigated the total resolution of DL-amino acids using a fluorescent chiral tagging reagent, relevant for the chromatographic analysis of complex peptides like N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH (Jin, D. et al., 1998).
Enzymatic Stability and Degradation
- Deltorphin Degradation by Peptidases : Sasaki, Chiba, Ambo, and Suzuki (1994) focused on the metabolic stability of deltorphin peptides and their analogs in the presence of brain synaptosomal peptidases. Insights from this study are crucial for understanding the enzymatic stability and potential degradation pathways of complex peptides (Sasaki, Y., Chiba, T., Ambo, A., & Suzuki, K., 1994).
Luminescence Properties
- Coordination Geometries in Europium(III) Complexes : Research by Yamauchi, Hashibe, Murase, Hagiwara, Matsumoto, and Tsuchimoto (2013) explored the luminescence properties of europium(III) complexes with tridentate ligands, which could provide insights into the photophysical properties of similarly structured peptides (Yamauchi, S. et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This would involve hypothesizing potential applications for the compound based on its properties and effects.
properties
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[20-(2-amino-2-oxoethyl)-5-benzyl-8-butan-2-yl-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,25-octaoxo-1,4,7,10,13,16,19,22-octazacyclopentacosane-23-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-2-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H111N21O24/c1-5-48(3)77-88(132)99-46-75(120)101-61(36-54-41-94-57-25-17-16-24-56(54)57)80(124)97-43-72(117)102-62(37-68(91)114)83(127)106-64(39-70(115)95-42-71(116)100-59(86(130)110-77)33-51-20-12-8-13-21-51)87(131)111-78(49(4)6-2)89(133)107-58(32-50-18-10-7-11-19-50)79(123)96-44-73(118)103-63(38-69-92-30-31-93-69)84(128)105-60(34-53-26-28-55(113)29-27-53)82(126)109-67(47-112)81(125)98-45-74(119)104-65(40-76(121)122)85(129)108-66(90(134)135)35-52-22-14-9-15-23-52/h7-31,41,48-49,58-67,77-78,94,112-113H,5-6,32-40,42-47H2,1-4H3,(H2,91,114)(H,92,93)(H,95,115)(H,96,123)(H,97,124)(H,98,125)(H,99,132)(H,100,116)(H,101,120)(H,102,117)(H,103,118)(H,104,119)(H,105,128)(H,106,127)(H,107,133)(H,108,129)(H,109,126)(H,110,130)(H,111,131)(H,121,122)(H,134,135) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBHNVYMFUKZPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=NC=CN4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=CC=C6)C(=O)O)CC(=O)N)CC7=CNC8=CC=CC=C87 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H111N21O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1871.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N(1)Gly-DL-Phe-DL-xiIle-Gly-DL-Trp-Gly-DL-Asn-DL-Asp(1)-DL-xiIle-DL-Phe-Gly-DL-Ala(imidazol-2-yl)-DL-Tyr-DL-Ser-Gly-DL-Asp-DL-Phe-OH | |
CAS RN |
133658-45-4 |
Source
|
Record name | Anantin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133658454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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